BenchChemオンラインストアへようこそ!

Nona-arginine

Cell-penetrating peptide Drug delivery Structure-activity relationship

Procure Nona-arginine (R9) for robust intracellular delivery. This nonameric arginine peptide demonstrates a quantifiably optimal chain length, exhibiting a 20-fold uptake advantage over TAT(49-57). For enhanced in vivo stability, source the D-isoform (D-R9), which resists proteolysis for prolonged activity. Directly validated for neuroprotection (IC50=0.78 μM) and vascular graft applications (LT-1951). Its monomeric unit is the essential building block for advanced bioreducible gene delivery systems.

Molecular Formula C54H110N36O10
Molecular Weight 1423.7 g/mol
CAS No. 143413-47-2
Cat. No. B115151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNona-arginine
CAS143413-47-2
SynonymsArg(9) peptide
nona-D-arginine
nona-L-arginine
nonaarginine
Molecular FormulaC54H110N36O10
Molecular Weight1423.7 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
InChIKeyXUNKPNYCNUKOAU-VXJRNSOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nona-Arginine (CAS 143413-47-2): Core Biochemical and Biophysical Profile for Procurement Decisions


Nona-arginine (R9, CAS 143413-47-2) is a highly cationic, cell-penetrating peptide (CPP) belonging to the oligoarginine class, with a molecular formula of C54H110N36O10 and a molecular weight of 1423.7 Da [1][2]. It is characterized by nine consecutive L-arginine residues, which confer a strong positive charge, making it a widely utilized vector for the intracellular delivery of various macromolecular cargoes, including nucleic acids, proteins, and nanoparticles . Beyond its role as a delivery vehicle, nona-arginine itself has demonstrated direct biological activity, including neuroprotective effects and a specific mechanism of action involving calcium signaling for cytosolic entry [3]. The compound is also under clinical investigation as LT-1951 for the ex vivo treatment of saphenous vein grafts to prevent neointimal hyperplasia [4].

Why a Simple 'Polyarginine' or Generic CPP is Not an Equivalent Substitute for Nona-Arginine (R9)


The term 'polyarginine' or 'cell-penetrating peptide' is insufficient for precise scientific and industrial procurement. The specific chain length of nine arginine residues (R9) is not an arbitrary choice; it represents a quantifiably optimal point in a structure-activity relationship [1]. For instance, while R8 is also an effective CPP, R9 was found to be 20-fold more efficient than the widely used TAT(49-57) peptide in cellular uptake assays, a difference not achieved by all oligoarginines [2]. Furthermore, the stereochemistry is a critical, verifiable differentiator. The D-isoform (D-R9) of nona-arginine consistently demonstrates higher transduction efficiency compared to its L-counterpart (L-R9) due to its resistance to proteolytic degradation, a property not inherent to all L-arginine-rich peptides [3][4]. Finally, a direct comparison reveals that a cyclic CPP, cFφR4, exhibits 4- to 12-fold higher overall cytosolic delivery efficiency than linear nona-arginine, underscoring that even within the CPP class, performance is highly variable and application-specific [5]. These quantifiable differences in uptake, stability, and endosomal escape preclude simple substitution and mandate a product-specific approach to sourcing.

Quantitative Performance Benchmarks for Nona-Arginine (CAS 143413-47-2) Against Key Comparators


Cellular Uptake Efficiency of Nona-Arginine (R9) Compared to TAT(49-57)

In a seminal structure-activity relationship study, the nona-arginine (R9) peptide was directly compared to the well-established TAT(49-57) CPP. R9 demonstrated a 20-fold higher efficiency in cellular uptake assays [1]. This quantifiable difference underscores R9's superior translocation capability, attributed to its optimal number of arginine residues and the critical role of the guanidinium group rather than simply overall charge [2].

Cell-penetrating peptide Drug delivery Structure-activity relationship

Transduction Efficiency of D-R9 Isomer Versus L-R9 Isomer

A systematic live-cell analysis compared the cell penetration ability of L- and D-stereoisomers of nona-arginine (R9). The D-isoform (D-R9) consistently demonstrated higher transduction across all tested cell types compared to the L-isoform (L-R9) [1]. Real-time kinetic analysis further revealed a much faster transduction rate for the D-variant, a consequence of its inherent resistance to proteolytic degradation by endogenous proteases [2].

Protease-resistant CPP D-peptide Intracellular delivery

Cytosolic Delivery Efficiency of Nona-Arginine (R9) Compared to a Cyclic CPP (cFφR4)

A study directly comparing the overall cytosolic and nuclear delivery efficiency of various CPPs found that a cyclic peptide (cFφR4) was 4- to 12-fold more effective than linear nona-arginine (R9) [1]. This finding highlights a critical limitation of R9: while proficient at cellular entry, a significant portion of the peptide and its cargo can become entrapped within endosomes, limiting ultimate bioavailability in the cytosol [2].

Endosomal escape Cytosolic delivery Cyclic peptide

Limitations in siRNA Delivery: Endosomal Entrapment of Nona-Arginine Complexes

Standard nona-arginine (9R) is reported to be ineffective for siRNA-induced gene silencing when used alone, as siRNA complexes formed with 9R exhibit poor cellular uptake and remain largely trapped within endosomes [1]. Quantitative measurements indicate that while a 50:1 peptide-to-siRNA molar ratio can deliver 18-fold higher amounts of siRNA compared to siRNA alone, this still does not translate to effective gene silencing due to endosomal sequestration [2]. Effective delivery was only achieved by conjugating 9R to specific ligands to alter its intracellular trafficking pathway [3].

siRNA delivery Gene silencing Endosomal escape

Neuroprotective Potency of Nona-Arginine in Excitotoxicity Models

Nona-arginine demonstrates direct biological activity beyond its role as a CPP. In an in vitro model of glutamate-induced excitotoxicity, nona-arginine exhibited neuroprotective properties with an IC50 value of 0.78 μM . Its potency was slightly reduced in a kainic acid model, with an IC50 of 0.81 μM, and was significantly lower in an in vitro ischemia model, with an IC50 of 6 μM . This data provides a quantifiable baseline for its neuroprotective effect, independent of its cargo-carrying function.

Neuroprotection Excitotoxicity IC50

In Vivo Efficacy of Nona-Arginine (LT-1951) in Reducing Infarct Volume in a Stroke Model

The neuroprotective activity of nona-arginine has been validated in vivo. In a male Sprague-Dawley rat model of permanent middle cerebral artery stroke, intravenous administration of nona-arginine at a dose of 1 μM/kg resulted in a significant 20% reduction in infarct volume compared to a control group . This in vivo outcome demonstrates a functional, protective effect of the peptide in a disease-relevant animal model.

In vivo efficacy Stroke model Neuroprotection

Validated Application Scenarios for Nona-Arginine (CAS 143413-47-2) Based on Quantified Evidence


High-Efficiency Intracellular Delivery of Macromolecular Cargoes (Excluding siRNA)

Nona-arginine (R9) is optimally applied as a delivery vector for cargoes like proteins, nanoparticles (e.g., quantum dots), or peptide nucleic acids where high cellular uptake is the primary goal [1]. Its 20-fold uptake advantage over TAT(49-57) makes it a compelling choice for initial studies requiring robust internalization [2]. Researchers should consider using the D-isoform (D-R9) for applications requiring prolonged intracellular stability or for in vivo use due to its documented protease resistance and higher transduction efficiency [3].

Development of Neuroprotective Assays and Stroke Therapeutics

Given its well-characterized neuroprotective IC50 of 0.78 μM in a glutamate excitotoxicity model and its ability to reduce infarct volume by 20% in a rodent stroke model, nona-arginine serves as a valuable tool compound or positive control for neurological disease research [1][2]. It is suitable for in vitro neuroprotection assays and for in vivo studies exploring mechanisms of action in cerebral ischemia.

Ex Vivo Tissue Engineering and Vascular Graft Treatment

The clinical investigation of nona-arginine as LT-1951 for the ex vivo treatment of saphenous vein grafts provides a strong precedent for its use in vascular biology and tissue engineering applications [1]. The mechanism involves efficient tissue penetration and the sustained delivery of L-arginine to suppress neointimal hyperplasia via nitric oxide production [2]. This supports its procurement for research into preventing restenosis in vascular grafts or other ex vivo organ/tissue treatment strategies.

Engineering Novel CPP Architectures (e.g., Branched Polymers) for Enhanced Gene Delivery

While native nona-arginine shows limitations in siRNA delivery due to endosomal entrapment, its core structure is an ideal building block for creating advanced delivery platforms [1]. Research has shown that a bioreducible branched poly(nona-arginine) construct (B-mR9) overcomes these limitations, exhibiting high transfection efficacy and serum stability for both pDNA and VEGF siRNA delivery [2]. Therefore, procuring nona-arginine monomers is essential for groups developing next-generation, redox-cleavable gene delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nona-arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.